molecular formula C14H20O4 B13032823 Ethyl3,3-dimethoxy-2-phenylbutanoate

Ethyl3,3-dimethoxy-2-phenylbutanoate

Cat. No.: B13032823
M. Wt: 252.31 g/mol
InChI Key: OEFHCESMJGKWBS-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxy-2-phenylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, is known for its unique structure, which includes a phenyl group and two methoxy groups attached to the butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethoxy-2-phenylbutanoate typically involves the esterification of 3,3-dimethoxy-2-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: Ethyl 3,3-dimethoxy-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-dimethoxy-2-phenylbutanoic acid.

    Reduction: Formation of 3,3-dimethoxy-2-phenylbutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethoxy-2-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethoxy-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting these targets, leading to various physiological effects.

Comparison with Similar Compounds

  • Ethyl 3-oxo-4-phenylbutanoate
  • Ethyl 2-phenylacetoacetate
  • Ethyl 3-oxo-2,4-diphenylbutanoate

Comparison: Ethyl 3,3-dimethoxy-2-phenylbutanoate is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to Ethyl 3-oxo-4-phenylbutanoate, which lacks methoxy groups, Ethyl 3,3-dimethoxy-2-phenylbutanoate may exhibit different pharmacokinetic properties and metabolic pathways. The presence of the methoxy groups can also enhance its solubility in organic solvents, making it more versatile in various applications.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 3,3-dimethoxy-2-phenylbutanoate

InChI

InChI=1S/C14H20O4/c1-5-18-13(15)12(14(2,16-3)17-4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3

InChI Key

OEFHCESMJGKWBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)(OC)OC

Origin of Product

United States

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